1,1,2,3-Tetrachloro-1-fluoropropane

Description

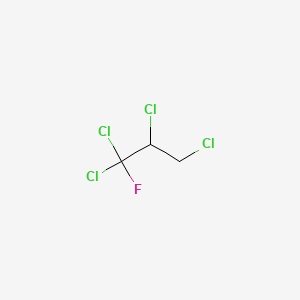

1,1,2,3-Tetrachloro-1-fluoropropane (CAS 666-27-3), also designated as HCFC-241db, is a halogenated alkane with the molecular formula C₃H₃FCl₄ and a molecular weight of 199.87 g/mol . Structurally, it features four chlorine atoms and one fluorine atom attached to a propane backbone, with substitution at the 1,1,2,3 positions. Its role in catalytic fluorination processes highlights its industrial relevance in transitioning toward environmentally sustainable fluorochemicals .

Properties

CAS No. |

666-27-3 |

|---|---|

Molecular Formula |

C3H3Cl4F |

Molecular Weight |

199.9 g/mol |

IUPAC Name |

1,1,2,3-tetrachloro-1-fluoropropane |

InChI |

InChI=1S/C3H3Cl4F/c4-1-2(5)3(6,7)8/h2H,1H2 |

InChI Key |

AUCDWYVJFVHEHQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(F)(Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3-Tetrachloro-1-fluoropropane can be synthesized through the chlorination of methane and ethane. This process involves the use of chlorine gas under controlled conditions to produce 1,1,2-trichloroethane and 1,2-dichloroethane, which are then further chlorinated to form this compound .

Industrial Production Methods

The industrial production of this compound typically involves large-scale chlorination processes. These processes are carried out in specialized reactors designed to handle the highly reactive chlorine gas and the volatile nature of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3-Tetrachloro-1-fluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Oxidation Reactions: It can be oxidized to form more highly chlorinated compounds or other oxidation products.

Common Reagents and Conditions

Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., hydroxide ions).

Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.

Oxidation: Oxidizing agents like potassium permanganate or chlorine gas are employed.

Major Products

The major products formed from these reactions include various chlorinated and fluorinated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,2,3-Tetrachloro-1-fluoropropane has several scientific research applications:

Chemistry: It is used as a solvent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is used in studies involving the chlorination of organic molecules.

Medicine: It is utilized in the development of pharmaceuticals and other medical compounds.

Industry: The compound is employed in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1,1,2,3-tetrachloro-1-fluoropropane involves its interaction with organic molecules through chlorination and fluorination reactions. The compound acts as a source of chlorine and fluorine atoms, which can be incorporated into organic substrates. This process involves the formation of reactive intermediates that facilitate the substitution or addition of chlorine and fluorine atoms to the target molecules .

Comparison with Similar Compounds

1,3,3-Trichloro-1,1-difluoropropane (CAS 460-63-9)

1,1,1,3-Tetrachloro-2,2,3,3-Tetrafluoropropane (CAS 2268-46-4)

- Molecular Formula : C₃Cl₄F₄

- Molecular Weight : 253.84 g/mol

- Key Differences :

- Higher halogen content (four chlorine and four fluorine atoms ) results in greater molecular weight.

- Fully saturated structure with 2,2,3,3-tetrafluoro substitution, likely exhibiting higher stability but lower reactivity compared to HCFC-241db.

Chlorinated Propenes: Unsaturated Analogues

1,1,2,3-Tetrachloropropene (HCO-1230xa, CAS 10436-39-2)

- Molecular Formula : C₃H₂Cl₄

- Molecular Weight : 179.86 g/mol

- Key Differences: Unsaturated propene backbone (vs. saturated propane in HCFC-241db), enhancing reactivity in addition reactions.

- Applications : Critical intermediate in synthesizing HCFO-1233xf via gas-phase fluorination with HF .

Higher-Chlorinated Propanes

1,1,1,2,3-Pentachloropropane (HCC-240db, CAS 421-94-3)

- Molecular Formula : C₃H₃Cl₅

- Molecular Weight : 234.31 g/mol

- Key Differences: Five chlorine atoms (vs. Higher chlorine content increases density and boiling point but may elevate toxicity and environmental persistence.

- Applications : Precursor to HCFO-1233xf, often co-occurring with HCFC-241db in fluorination reaction streams .

Fluorinated Products

2-Chloro-1,1,1,2-Tetrafluoropropane (CAS 2730-62-3)

- Molecular Formula : C₃H₃F₄Cl

- Molecular Weight : 166.96 g/mol

- Key Differences :

- Applications: Potential use as a refrigerant or propellant due to reduced GWP compared to HCFCs .

Data Tables

Table 1. Physical and Chemical Properties of Selected Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.